molecular formula C15H11NO4 B1249991 Dielsiquinone

Dielsiquinone

Cat. No.: B1249991
M. Wt: 269.25 g/mol
InChI Key: AZTABGJRYQJTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dielsiquinone is a natural product found in Guatteria blepharophylla, Goniothalamus tamirensis, and Goniothalamus marcanii with data available.

Scientific Research Applications

Synthesis and Cytotoxic Properties

Dielsiquinone has been a subject of interest in the synthesis of cytotoxic agents. Brisach-Wittmeyer et al. (2005) developed a concise synthesis of this compound, a potent cytotoxic agent related to anthraquinones. Their electrochemical studies indicated that this compound is reduced to a semiquinone radical which does not react with O2 to generate toxic reactive oxygen species, suggesting that it might be less cardiotoxic than clinically used anthracyclines and could potentially lead to the development of safer anticancer drugs (Brisach-Wittmeyer et al., 2005).

Occurrence in Natural Sources

Research by Goulart et al. (1986) identified this compound as one of the alkaloidal constituents in the trunkwood of Guatteria dielsiana. It was noted as the second representative of a new class of quinones, contributing to the understanding of the chemical diversity and potential applications of these compounds (Goulart et al., 1986).

Role in Anthraquinone Biosynthesis

Zhang et al. (2022) explored the biosynthesis of anthraquinones in Rubia yunnanensis Diels, a plant known for its medicinal values. Their transcriptome analysis identified genes involved in anthraquinone biosynthesis, potentially providing insights into the role of this compound in the biosynthetic pathways of these bioactive compounds (Zhang et al., 2022).

Alkaloid Synthesis Applications

Padwa et al. (2000) discussed the use of the Pummerer reaction of imidosulfoxides for alkaloid synthesis, including this compound. This method showcases the utility of this compound in complex organic syntheses, particularly in the creation of diverse alkaloid structures (Padwa et al., 2000).

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

3-methoxy-4-methyl-1H-benzo[g]quinoline-2,5,10-trione

InChI

InChI=1S/C15H11NO4/c1-7-10-11(16-15(19)14(7)20-2)13(18)9-6-4-3-5-8(9)12(10)17/h3-6H,1-2H3,(H,16,19)

InChI Key

AZTABGJRYQJTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)OC

synonyms

dielsiquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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